Cas no 89043-32-3 (1-Bromo-4-(t-butyldimethylsilyloxy)butane)

1-Bromo-4-(t-butyldimethylsilyloxy)butane structure
89043-32-3 structure
Product Name:1-Bromo-4-(t-butyldimethylsilyloxy)butane
Número CAS:89043-32-3
MF:C10H23BrOSi
Megavatios:267.28
MDL:MFCD20259686
CID:614711
PubChem ID:582370
Update Time:2024-10-26

1-Bromo-4-(t-butyldimethylsilyloxy)butane Propiedades químicas y físicas

Nombre e identificación

    • Silane, (4-bromobutoxy)(1,1-dimethylethyl)dimethyl-
    • (4-bromobutoxy)(tert-butyl)dimethylsilane
    • 1-Bromo-4-(t-butyldimethylsilyloxy)butane
    • 4-bromobutoxy-tert-butyl-dimethylsilane
    • 1-bromo-4-(tert-butyldimethylsiloxy)butane
    • 4-bromo-1-(tert-butyldimethylsiloxy)butane
    • 4-bromo-1-(tert-butyldimethylsilyloxy)butane
    • 4-tert-butyldimethylsilyloxy-1-bromobutane
    • Silane,(4-bromobutoxy)(1,1-dimethylethyl)dimethyl
    • 1-Bromo-4-[(tert-butyldimethylsilanyl)oxy]butane
    • (4-Bromobutoxy)(1,1-dimethylethyl)dimethylsilane (ACI)
    • (4-Bromobutoxy)-tert-butyldimethylsilane
    • 4-Bromo-1-(dimethyl-tert-butylsilyloxy)butane
    • 4-Bromo-1-(tert-butyldimethylsilyloxy]butane
    • SY226928
    • SCHEMBL382616
    • AB87750
    • H10601
    • 4-bromobutoxydimethyl-t-butylsilane
    • 1-bromo-4-(tert-butyldimethylsilanyloxy)butane
    • DA-01461
    • GS-5512
    • C10H23BrOSi
    • 4-Bromo-1-butanol, TBDMS derivative
    • 1-Bromo-4-(tert-butyldimethylsilyloxy)butane
    • AKOS025295890
    • 89043-32-3
    • MFCD20259686
    • 4-Bromobutoxy(tert-butyl)dimethylsilane
    • CS-0139732
    • DTXSID40342491
    • MDL: MFCD20259686
    • Renchi: 1S/C10H23BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3/q+1
    • Clave inchi: KCTFPQMORSGWEJ-UHFFFAOYSA-N
    • Sonrisas: CC(C)(C)[Si+](C)(OCCCCBr)C

Atributos calculados

  • Calidad precisa: 266.07000
  • Masa isotópica única: 266.07015g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 6
  • Complejidad: 140
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 9.2Ų

Propiedades experimentales

  • Denso: 1.073±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 250.4±13.0 ºC (760 Torr),
  • Punto de inflamación: 105.2±19.8 ºC,
  • Disolución: 几乎不溶 (0.067 g/L) (25 ºC),
  • PSA: 9.23000
  • Logp: 4.18330

1-Bromo-4-(t-butyldimethylsilyloxy)butane PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
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1-Bromo-4-(t-butyldimethylsilyloxy)butane Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  1 h, rt
Referencia
2-Hexadecynoic acid inhibits plasmodial FAS-II enzymes and arrests erythrocytic and liver stage Plasmodium infections
Tasdemir, Deniz; Sanabria, David; Lauinger, Ina L.; Tarun, Alice; Herman, Rob; et al, Bioorganic & Medicinal Chemistry, 2010, 18(21), 7475-7485

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Racemic total synthesis of dactyloidin and demethyldactyloidin through the DL-proline-catalyzed Knoevenagel condensation/[4 + 2] cycloaddition cascade
Tan, Haibo; Liu, Hongxin; Chen, Xinzheng; Chen, Huiyu; Qiu, Shengxiang, Organic & Biomolecular Chemistry, 2015, 13(39), 9977-9983

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane
Referencia
Nitric oxide-responsive vesicles as a drug delivery system
Li, Zhi-Heng; Tan, Zheng-Li; Ding, Ai-Xiang; Gong, Bing; Lu, Zhong-Lin; et al, Chemical Communications (Cambridge, 2017, 53(25), 3535-3538

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  10 min, rt
1.2 rt; 2 h, rt
Referencia
Total Synthesis of Emmyguyacins A and B, Potential Fusion Inhibitors of Influenza Virus
Jana, Santanu ; Sarpe, Vikram A.; Kulkarni, Suvarn S., Organic Letters, 2018, 20(21), 6938-6942

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide ,  Methanaminium, chlorodimethyl(phenylthio)-, chloride (1:1) Solvents: Dichloromethane
Referencia
[Chloro(phenylthio)methylene]dimethylammonium chloride (CPMA), an efficient reagent for selective chlorination and bromination of primary alcohols
Gomez, L.; Gellibert, F.; Wagner, A.; Mioskowski, C., Tetrahedron Letters, 2000, 41(32), 6049-6052

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 0 °C → 25 °C; 2 h, 25 °C
Referencia
Mass Spectrometric Characterization of Protein Modification by the Products of Nonenzymatic Oxidation of Linoleic Acid
Zhu, Xiaochun; Tang, Xiaoxi a; Anderson, Vernon E.; Sayre, Lawrence M., Chemical Research in Toxicology, 2009, 22(8), 1386-1397

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  12 h, rt
Referencia
Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)-O bond formation
Kim, Yechan; Kim, Seoung-Tae; Kang, Dahye; Sohn, Te-ik; Jang, Eunyoung; et al, Chemical Science, 2018, 9(6), 1473-1480

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide
Referencia
Synthetic studies towards clerodane diterpenes
Whittle, Alan John, 1981, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, 0 °C; 0 °C → 25 °C; 12 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Referencia
Synthesis of 2-Azabicyclo[m.n.0]-Alkanes and Their Application towards the Synthesis of Strychnos and Stemona Classes of Alkaloids
Majumder, Binoy; Pandey, Ganesh, European Journal of Organic Chemistry, 2020, 2020(25), 3883-3888

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
Referencia
Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1
Fuerstner, Alois; Albert, Martin; Mlynarski, Jacek; Matheu, Maribel; DeClercq, Erik, Journal of the American Chemical Society, 2003, 125(43), 13132-13142

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referencia
Total Synthesis of the Antiviral Glycolipid Cycloviracin B1
Fuerstner, Alois; Mlynarski, Jacek; Albert, Martin, Journal of the American Chemical Society, 2002, 124(35), 10274-10275

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane
Referencia
Free radical cyclizations onto -C=N-R acceptors: kinetics and synthetic applications and synthesis of taxoid mimics
Tauh, Poonam, 2000, , 62(2),

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, 0 °C; 0 °C → 21 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  21 °C
Referencia
Rate Constants for 5-Exo Secondary Alkyl Radical Cyclizations onto Hydrazones and Oxime Ethers via Intramolecular Competition Experiments
Tauh, Poonam; Fallis, Alex G., Journal of Organic Chemistry, 1999, 64(19), 6960-6968

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Diisopropylethylamine Solvents: Chloroform ;  10 h, rt
Referencia
Design, Synthesis and Evaluation of Fe-S Targeted Adenosine 5'-Phosphosulfate Reductase Inhibitors
Paritala, Hanumantharao; Suzuki, Yuta; Carroll, Kate S., Nucleosides, 2015, 34(3), 199-220

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  72 h, rt
Referencia
Steroids modified at C15. Synthesis and spectra-structure correlations
Baranovskii, A. V.; Khripach, V. A., Russian Journal of General Chemistry, 2011, 81(10), 2142-2150

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran ;  overnight, reflux
Referencia
Isomerization reactions of allylic alcohols to ketones with the Grubbs reagent
Nakashima, Katsuyuki; Okamoto, Sanae; Sono, Masakazu; Tori, Motoo, Molecules, 2004, 9(7), 541-549

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, 23 °C
Referencia
Cyclopropenium-Activated Cyclodehydration of Diols
Kelly, Brendan D.; Lambert, Tristan H., Organic Letters, 2011, 13(4), 740-743

1-Bromo-4-(t-butyldimethylsilyloxy)butane Raw materials

1-Bromo-4-(t-butyldimethylsilyloxy)butane Preparation Products

1-Bromo-4-(t-butyldimethylsilyloxy)butane Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:89043-32-3)1-Bromo-4-(t-butyldimethylsilyloxy)butane
Número de pedido:A915079
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:54
Precio ($):561.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89043-32-3)1-Bromo-4-(t-butyldimethylsilyloxy)butane
A915079
Pureza:99%
Cantidad:100g
Precio ($):561.0